molecular formula C17H14ClN3O2S B14988991 3-chloro-4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

3-chloro-4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B14988991
M. Wt: 359.8 g/mol
InChI Key: LRUVTTJWGDQWLH-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound with the molecular formula C16H14ClN3O2S. This compound is notable for its unique structure, which includes a benzamide core substituted with chloro, methoxy, and thiadiazolyl groups. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-thiadiazole ring.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the thiadiazole ring with the benzamide core under specific conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-chloro-4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methoxy-N-(3-methylphenyl)benzamide
  • 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide
  • 3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide

Uniqueness

3-chloro-4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C17H14ClN3O2S/c1-10-3-5-11(6-4-10)15-19-17(24-21-15)20-16(22)12-7-8-14(23-2)13(18)9-12/h3-9H,1-2H3,(H,19,20,21,22)

InChI Key

LRUVTTJWGDQWLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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